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Compound of Interest

Compound Name:
4-Bromo-2,6-

dimethylbenzaldehyde

Cat. No.: B1278818 Get Quote

An In-Depth Technical Guide to the Applications of 4-Bromo-2,6-dimethylbenzaldehyde

Introduction: A Versatile Aromatic Building Block
4-Bromo-2,6-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a

highly versatile intermediate in organic synthesis.[1] Its utility stems from a unique combination

of structural features: a reactive aldehyde group, a strategically positioned bromine atom

amenable to cross-coupling reactions, and two methyl groups that influence steric and

electronic properties. These characteristics make it a valuable scaffold for constructing complex

molecules in medicinal chemistry, materials science, and specialized chemical manufacturing.

This guide provides an in-depth exploration of its properties, synthesis, and key applications,

complete with field-proven experimental protocols for researchers, scientists, and drug

development professionals.

Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental to its

application. The data below is aggregated from established chemical databases and supplier

specifications.[2][3]
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Property Value Source

IUPAC Name
4-bromo-2,6-

dimethylbenzaldehyde
[2]

CAS Number 5769-33-5 [2][4]

Molecular Formula C₉H₉BrO [1][2][4]

Molecular Weight 213.07 g/mol [1][2]

Appearance
White to off-white crystalline

powder
[5]

Boiling Point 284.1 ± 28.0 °C at 760 mmHg [3]

Solubility

Soluble in organic solvents like

ethanol, ether, and chloroform;

slightly soluble in water.

[5]

Core Applications & Synthetic Utility
The true power of 4-Bromo-2,6-dimethylbenzaldehyde lies in its dual reactivity. The aldehyde

and bromo functionalities serve as orthogonal synthetic handles, allowing for sequential and

targeted modifications.

Intermediate in Complex Organic Synthesis
The primary application of this compound is as a building block. The aldehyde group is a

classic electrophile for nucleophilic attack and condensation reactions, while the aryl bromide is

a cornerstone of modern cross-coupling chemistry.

Aldehyde Group Transformations: The formyl group (-CHO) can be readily converted into a

wide array of other functional groups. It undergoes oxidation to form the corresponding

carboxylic acid, reduction to the benzyl alcohol, and reductive amination to form substituted

benzylamines. Crucially, it participates in condensation reactions with active methylene

compounds and amines to form C=C and C=N bonds, respectively.

Aryl Bromide Cross-Coupling: The bromine atom is an excellent leaving group for palladium-

catalyzed cross-coupling reactions.[5] This enables the formation of new carbon-carbon and
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carbon-heteroatom bonds, allowing for the attachment of various alkyl, vinyl, aryl, or alkynyl

groups. This reactivity is fundamental to building molecular complexity.

Caption: Dual reactivity of 4-Bromo-2,6-dimethylbenzaldehyde.

Scaffolding for Medicinal Chemistry
While not a therapeutic agent itself, 4-Bromo-2,6-dimethylbenzaldehyde is a valuable starting

material for synthesizing biologically active molecules. Its derivatives can be explored for

various therapeutic targets. For instance, related bromobenzaldehyde structures have been

used to create salicylhydrazone complexes with potential antidepressant and anxiolytic effects,

where the bromine atom may contribute to the activity.[6] The ability to systematically modify

the scaffold via cross-coupling allows for the exploration of structure-activity relationships

(SAR), a critical process in drug discovery.

Monomer Development for Materials Science
The unique electronic and structural properties of this compound make it an attractive

candidate for the development of advanced materials. By functionalizing either the aldehyde or

the bromo group, it can be converted into a monomer for polymerization. The resulting

polymers can be designed to have specific properties:

Enhanced Thermal Stability: The rigid aromatic core contributes to high thermal stability in

the resulting polymer chains.

Tunable Optical and Electronic Properties: Modifications through cross-coupling can

introduce chromophores or electronically active groups, making the derived materials

suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs),

organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Caption: Workflow from building block to electronic device application.

Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and

application of 4-Bromo-2,6-dimethylbenzaldehyde.
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Protocol 1: Synthesis of 4-Bromo-2,6-
dimethylbenzaldehyde
This protocol is based on the formylation of a Grignard or organolithium reagent derived from a

suitable precursor, a common and effective method for introducing an aldehyde group. A

representative synthesis uses 5-bromo-2-iodo-m-xylene as the starting material.[7]

Workflow Diagram

5-Bromo-2-iodo-m-xylene React with i-PrMgCl
in THF Formylate with DMF Aqueous Workup

& Extraction
Purification

(Column Chromatography) 4-Bromo-2,6-dimethylbenzaldehyde

Click to download full resolution via product page

Caption: Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde.

Step-by-Step Methodology:

Reaction Setup: To a solution of 5-bromo-2-iodo-1,3-xylene (1.0 eq) in anhydrous

tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon), add

isopropylmagnesium chloride (1.1 eq) dropwise at -15 °C. The causality here is the selective

metal-halogen exchange at the more reactive iodine position to form the Grignard reagent.

Grignard Formation: Stir the mixture at -15 °C for 1 hour to ensure complete formation of the

organomagnesium intermediate.

Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise, maintaining

the temperature below -10 °C. DMF serves as the formylating agent, with the Grignard

reagent attacking the carbonyl carbon.

Quenching and Workup: After stirring for 2 hours, slowly warm the reaction to room

temperature. Quench the reaction by carefully adding a saturated aqueous solution of

ammonium chloride (NH₄Cl).

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude

product by silica gel column chromatography to yield pure 4-Bromo-2,6-
dimethylbenzaldehyde.[7]

Protocol 2: Schiff Base Formation for Chemosensor
Scaffolding
This protocol demonstrates the reactivity of the aldehyde group to form an imine (Schiff base),

a common reaction for developing chemosensors and biologically active molecules.[8]

Step-by-Step Methodology:

Dissolution: Dissolve 4-Bromo-2,6-dimethylbenzaldehyde (1.0 eq) in methanol or ethanol

in a round-bottom flask.

Amine Addition: Add a primary amine (e.g., aniline or a substituted aniline) (1.0 eq) to the

solution.

Catalysis: Add a few drops of glacial acetic acid. The acid catalyzes the dehydration step,

which is crucial for driving the reaction to completion.

Reaction: Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC). The formation of the imine product is often accompanied by a color

change.

Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of

the product.

Purification: Filter the solid product, wash with a small amount of cold solvent, and dry under

vacuum. The product can be further purified by recrystallization if necessary.[8]

Conclusion
4-Bromo-2,6-dimethylbenzaldehyde is a powerful and versatile chemical intermediate whose

value is defined by its dual reactive sites. Its applications as a foundational scaffold in the

synthesis of pharmaceuticals, a monomer precursor for advanced functional materials, and a
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general building block in complex organic synthesis are well-established. The steric and

electronic influence of the dimethyl substitution pattern offers unique properties compared to

simpler bromobenzaldehydes, providing chemists with a specialized tool for molecular design

and innovation. The protocols and data presented in this guide offer a robust framework for

leveraging this compound's full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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